(R,S)-1-Methyl-3-nicotinoylpyrrolidone
CAS No.: 125630-28-6
Cat. No.: VC20744733
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125630-28-6 |
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Molecular Formula | C11H12N2O2 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | 1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3 |
Standard InChI Key | SCVLPUZALILIEN-UHFFFAOYSA-N |
SMILES | CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |
Canonical SMILES | CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |
(R,S)-1-Methyl-3-nicotinoylpyrrolidone (CAS 125630-28-6) is a heterocyclic organic compound with a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol. This nicotine-derived compound features a pyrrolidone backbone substituted with a methyl group at position 1 and a nicotinoyl (pyridine-3-carbonyl) moiety at position 3. Its structural complexity and biological relevance make it valuable for neuropharmacological research and analytical applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A representative synthetic route involves:
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Coupling reaction: Reacting 1-methylpyrrolidone with nicotinoyl chloride in dichloromethane using triethylamine as a base.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product with >95% purity.
Industrial Methods
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Continuous flow reactors: Improve yield and reduce side reactions.
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Automated crystallization: Enhances batch consistency for analytical standards.
Biological Activity and Research Applications
Neuropharmacological Effects
The compound modulates nicotinic acetylcholine receptors (nAChRs), impacting neurotransmitter release and neuronal excitability. Key findings include:
Application | Research Outcome | Source |
---|---|---|
Cognitive enhancement | Improved memory retention in rodent models via nAChR activation | |
Neuroprotection | Reduced oxidative stress in neuronal cell cultures |
Comparative Analysis
Table 1: Comparison with structurally related compounds
Compound | Key Difference | Primary Use |
---|---|---|
This compound | Pyrrolidone backbone | Neuropharmacology research |
Nicotine (CAS 54-11-5) | Pyridine-pyrrolidine structure | Addiction studies |
Anabasine (CAS 13078-04-1) | Piperidine ring | Insecticide research |
Analytical and Industrial Applications
Analytical Chemistry
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Chromatography: Used as a reference standard in HPLC and GC-MS for nicotine metabolite analysis .
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Isotopic labeling: Deuterated variants track metabolic pathways in pharmacokinetic studies.
Drug Development
Serves as a precursor for synthesizing nAChR-targeted therapeutics, particularly for neurodegenerative diseases like Alzheimer’s.
Challenges and Research Gaps
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Stereochemical resolution: The racemic mixture complicates studies on enantiomer-specific bioactivity. Chiral HPLC methods using columns like Chiralpak AD-H are under investigation.
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Limited in vivo data: Most studies remain preclinical, necessitating further trials to assess therapeutic potential.
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